6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine
Description
6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine is a nitrogen-containing heterocyclic compound characterized by a pyrrolopyridine core substituted with a dimethoxymethyl group at the 6-position. Its molecular formula is C₁₀H₁₂N₂O₂, with a molecular weight of 192.22 g/mol and a CAS registry number of 1015609-43-4 . The dimethoxymethyl substituent (–CH(OCH₃)₂) confers unique electronic and steric properties, making it valuable in medicinal chemistry for drug discovery, particularly as a building block for kinase inhibitors or receptor modulators. Its synthesis typically involves palladium-catalyzed cross-coupling reactions or functionalization of preformed pyrrolopyridine scaffolds .
Properties
IUPAC Name |
6-(dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-13-10(14-2)7-5-9-8(12-6-7)3-4-11-9/h3-6,10-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPMAKMKOVYMKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC2=C(C=CN2)N=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640154 | |
| Record name | 6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015609-43-4 | |
| Record name | 6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a suitable aldehyde or ketone, followed by cyclization to form the pyrrolo[3,2-b]pyridine core. The dimethoxymethyl group can be introduced through subsequent functionalization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The dimethoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce different hydrogenated forms. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Medicinal Chemistry
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for drug development:
- Antimicrobial Properties : Studies have indicated that 6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine has potential antimicrobial effects, making it suitable for further exploration in treating infections caused by resistant pathogens.
- Anticancer Activity : Preliminary research suggests that this compound may possess anticancer properties, with mechanisms involving apoptosis and inhibition of tumor growth pathways. Its derivatives have shown cytotoxic effects against various cancer cell lines .
- Anti-inflammatory Effects : There is evidence that the compound can modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from pyridine derivatives. The common synthetic route includes:
- Reaction with Dimethoxymethyl Chloride : Under basic conditions, this reaction yields the desired pyrrolopyridine structure. The synthetic pathway often requires careful optimization to enhance yield and purity.
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Pyridine derivative + Dimethoxymethyl chloride + Base | This compound |
| 2 | Oxidation with oxidizing agents | Reactive intermediates |
Case Studies and Research Findings
Several studies have documented the pharmacological profiles of compounds related to this compound:
- PDE4B Inhibitors : A series of pyrrolo derivatives were synthesized and evaluated for their inhibitory activity against phosphodiesterase 4B (PDE4B). Some derivatives showed significant potency and selectivity, suggesting that modifications to the pyrrolopyridine scaffold can lead to improved therapeutic agents for CNS diseases .
- Cytotoxic Activity Assessment : Research has demonstrated that certain derivatives of pyrrolo compounds exhibit considerable cytotoxic activity against cancer cell lines. The structure-activity relationship analysis highlighted the importance of specific functional groups in enhancing biological activity .
Mechanism of Action
The mechanism of action of 6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 6-(dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine with key analogs, focusing on substituent effects, physicochemical properties, and applications:
Substituent Effects on Reactivity and Bioactivity
- Electron-Donating Groups (e.g., –CH(OCH₃)₂): The dimethoxymethyl group increases electron density at the pyrrolopyridine core, enhancing solubility and modulating binding affinity in kinase targets . This contrasts with electron-withdrawing groups like –CF₃, which improve oxidative stability but reduce solubility .
- Halogen Substituents (e.g., –Br, –Cl): Bromine and chlorine enable cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for late-stage diversification . Brominated derivatives show higher reactivity than chlorinated analogs due to weaker C–Br bonds.
- Alkyne/Aromatic Groups (e.g., –C≡CH, –Ar): Ethynyl groups are pivotal for bioorthogonal chemistry, while aryl substituents (e.g., 4-fluoro-3-methylphenyl) enhance target selectivity via hydrophobic interactions .
Physicochemical and Pharmacokinetic Profiles
- Lipophilicity: The trifluoromethyl (–CF₃) and difluoromethyl (–CF₂H) analogs exhibit higher logP values (2.1–2.5) compared to the dimethoxymethyl derivative (logP ~1.8), impacting blood-brain barrier permeability .
- Solubility: The dimethoxymethyl group confers superior aqueous solubility (>10 mg/mL in PBS) relative to halogenated or aromatic analogs (<2 mg/mL) .
- Metabolic Stability: Fluorinated derivatives (e.g., –CF₃, –CF₂H) resist CYP450-mediated oxidation, whereas methoxy groups (–OCH₃) are susceptible to demethylation .
Research Findings and Challenges
- Synthetic Accessibility: The dimethoxymethyl derivative is synthesized via Pd-catalyzed coupling of 6-bromo-pyrrolopyridine with dimethoxymethyl boronic acid, achieving >90% yield . By contrast, trifluoromethylation requires harsher conditions (e.g., Ruppert-Prakash reagent) with moderate yields (50–60%) .
- Stability Issues: Methoxy groups in the dimethoxymethyl derivative are prone to acidic hydrolysis, necessitating formulation optimization .
- Patent Landscape: Derivatives of 6-substituted pyrrolo[3,2-b]pyridines are protected under patents (e.g., EP 2021/070998) for use in kinase modulation .
Biological Activity
6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various pharmacological effects.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that can include cyclization processes and functional group modifications. The compound can be synthesized through the reaction of appropriate pyrrole derivatives with aldehydes or ketones under acidic or basic conditions. Characterization is commonly performed using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the structure and purity of the synthesized compound.
Biological Activity Overview
Research indicates that pyrrolo[3,2-b]pyridine derivatives exhibit a variety of biological activities, including:
- Antitumor Activity : Several studies have reported the cytotoxic effects of pyrrolo[3,2-b]pyridine derivatives against various cancer cell lines. For instance, compounds similar to this compound have shown promising IC50 values in the low micromolar range against lung (A549), liver (HepG2), breast (MCF-7), and prostate (PC-3) cancer cell lines .
- Anti-inflammatory Effects : Some derivatives have demonstrated significant inhibition of COX enzymes, which are critical in the inflammatory process. The IC50 values for these compounds often fall within a range comparable to known anti-inflammatory drugs like celecoxib .
- Antimicrobial Properties : The antimicrobial activity of pyrrolo[3,2-b]pyridine derivatives has been evaluated against various bacterial strains. Certain compounds have shown potent inhibition against Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key findings from SAR studies include:
- Substituent Effects : The presence of electron-donating groups (e.g., methoxy) at specific positions on the pyridine ring enhances biological activity by increasing electron density and improving interactions with biological targets.
- Positioning of Functional Groups : The positioning of substituents on the pyrrolopyridine scaffold significantly affects potency. For example, modifications at the 4 and 6 positions have been shown to enhance cytotoxicity against tumor cells and improve anti-inflammatory properties .
Case Studies
- Antitumor Activity Study : A study evaluated various pyrrolo[3,2-b]pyridine derivatives for their cytotoxic effects on cancer cell lines. Compound 7c exhibited an IC50 value of approximately 0.82 μM against A549 cells, demonstrating high potency compared to other tested compounds .
- Anti-inflammatory Assessment : Another investigation focused on the anti-inflammatory potential of pyrrolo[3,2-b]pyridine derivatives in carrageenan-induced paw edema models. Compounds showed significant reduction in edema comparable to indomethacin, with effective doses calculated around 9 μM for some derivatives .
Summary Table of Biological Activities
| Activity Type | Test System | Notable Compounds | IC50 Values |
|---|---|---|---|
| Antitumor | A549, HepG2, MCF-7 | 7c | ~0.82 μM |
| Anti-inflammatory | COX-1/COX-2 | Various Derivatives | ~0.04 μM |
| Antimicrobial | Gram-positive/negative | Various Derivatives | Varies by strain |
Q & A
Q. What are the common synthetic routes for 6-(Dimethoxymethyl)-1H-pyrrolo[3,2-b]pyridine?
The synthesis typically involves cyclization reactions or palladium-catalyzed cross-coupling. One approach adapts methods for pyrrolopyridine derivatives:
- Step 1 : Construct the pyrrolopyridine core via cyclization of 2-amino-pyrrole derivatives with carbonitrile groups under acidic conditions (e.g., acetic acid) .
- Step 2 : Introduce the dimethoxymethyl group using Suzuki-Miyaura coupling. For example, react a halogenated pyrrolopyridine intermediate (e.g., 6-bromo derivative) with a dimethoxymethyl boronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water at 105°C .
- Step 3 : Purify via column chromatography and validate using NMR (¹H/¹³C) and LC-MS .
Q. How is the compound characterized to confirm structural integrity?
A multi-technique approach is essential:
- NMR Spectroscopy : Analyze ¹H and ¹³C spectra to confirm substituent positions (e.g., dimethoxymethyl protons at δ ~3.3–3.5 ppm and aromatic protons in the pyrrolopyridine ring) .
- HPLC-PDA : Assess purity (>98%) using a C18 column with a water/acetonitrile gradient and UV detection at 254 nm .
- Mass Spectrometry : Confirm molecular ion peaks via ESI-MS or HRMS .
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the dimethoxymethyl group?
Advanced methodologies include:
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., catalyst loading, solvent ratio, temperature). For example, a 2³ factorial design can optimize Pd catalyst (0.5–2 mol%), solvent (dioxane:water ratio), and reaction time .
- Computational Guidance : Apply quantum chemical calculations (e.g., DFT) to predict transition states and select optimal ligands (e.g., PPh₃ vs. XPhos) .
- In Situ Monitoring : Track reaction progress via FT-IR or Raman spectroscopy to minimize side products like dehalogenated byproducts .
Q. How to resolve contradictions in reported biological activity data (e.g., antidiabetic vs. antitumor effects)?
Methodological strategies include:
- Assay Standardization : Re-evaluate bioactivity under controlled conditions (e.g., cell line specificity, incubation time). For example, test against MCF-7 (breast cancer) and HepG2 (liver cancer) cells with standardized MTT protocols .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to divergent effects .
- Structural Analog Studies : Synthesize analogs (e.g., varying methoxy positions) to isolate SAR trends. For instance, replacing dimethoxymethyl with trifluoromethyl may enhance selectivity for kinase inhibition .
Q. What strategies mitigate challenges in regioselective functionalization of the pyrrolopyridine core?
Advanced approaches involve:
- Directed C-H Activation : Employ Pd/norbornene catalysis to selectively functionalize the C3 or C5 positions .
- Protecting Group Chemistry : Use SEM (2-(trimethylsilyl)ethoxymethyl) to shield reactive NH groups during cross-coupling .
- Microwave-Assisted Synthesis : Enhance reaction efficiency (e.g., 30-minute coupling at 120°C vs. 12 hours conventionally) while maintaining regioselectivity .
Methodological Resources
- Synthetic Protocols : Refer to Schemes 2 and 5 in for stepwise reaction conditions.
- Data Analysis : Use ICReDD’s computational-experimental feedback loop for reaction optimization .
- Bioactivity Validation : Follow pharmacopeial guidelines for assay reproducibility (e.g., USP <1032> for cell-based assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
